(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone
Brand Name: Vulcanchem
CAS No.: 115313-19-4
VCID: VC0047191
InChI: InChI=1S/C15H19N3O3/c1-15(2,3)21-14(20)18-12(13(19)10-17-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,18,20)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C=[N+]=[N-]
Molecular Formula: C15H19N3O3
Molecular Weight: 289.33

(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone

CAS No.: 115313-19-4

Cat. No.: VC0047191

Molecular Formula: C15H19N3O3

Molecular Weight: 289.33

* For research use only. Not for human or veterinary use.

(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone - 115313-19-4

Specification

CAS No. 115313-19-4
Molecular Formula C15H19N3O3
Molecular Weight 289.33
IUPAC Name tert-butyl N-[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate
Standard InChI InChI=1S/C15H19N3O3/c1-15(2,3)21-14(20)18-12(13(19)10-17-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,18,20)/t12-/m0/s1
SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C=[N+]=[N-]

Introduction

Chemical Identity and Structural Properties

(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone is an optically active compound that features several key functional groups strategically positioned to enable diverse chemical reactions. Its structure consists of a butanone backbone with a Boc-protected amino group and a phenyl substituent at the C-3 position, along with a reactive diazo group at the C-1 position.

Physical and Chemical Data

The compound is characterized by the following chemical and physical properties:

PropertyValue
CAS Number115313-19-4
Molecular FormulaC₁₅H₁₉N₃O₃
Molecular Weight289.33 g/mol
IUPAC Nametert-butyl N-[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate
Standard InChIInChI=1S/C15H19N3O3/c1-15(2,3)21-14(20)18-12(13(19)10-17-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,18,20)/t12-/m0/s1
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C=[N+]=[N-]
PubChem Compound ID86747011

The structural configuration of this compound is particularly noteworthy due to the (S)-stereochemistry at the C-3 position, which contributes to its specific biological and chemical activities. The presence of the chiral center is significant for its potential applications in asymmetric synthesis and pharmaceutical development.

Structural Features and Functional Groups

The compound encompasses several key functional groups that define its chemical behavior:

  • Diazo Group: Located at the C-1 position, this highly reactive functional group (C=[N+]=[N-]) is responsible for many of the compound's synthetic applications, particularly in carbene-mediated transformations .

  • Boc-Protected Amino Group: The tert-butoxycarbonyl protecting group shields the amino functionality, making it suitable for selective chemical modifications in multi-step syntheses. This protection is commonly used in peptide chemistry and can be readily removed under acidic conditions.

  • Ketone Group: The carbonyl functionality at the C-2 position provides additional reactivity for nucleophilic additions and other transformations.

  • Phenyl Ring: Attached to the chiral carbon via a methylene bridge, the aromatic ring offers possibilities for further functionalization and contributes to the compound's physical properties .

The stereogenic center at C-3 with the (S)-configuration is crucial for the compound's applications in asymmetric synthesis and pharmaceutical development, as it determines the three-dimensional arrangement of the substituents and consequently affects molecular recognition processes.

Reactivity and Chemical Transformations

The reactivity of (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone is largely governed by its diazo functionality, which can participate in numerous synthetic transformations. The diazo group is known to undergo decomposition upon exposure to various conditions, leading to reactive intermediates that can participate in a wide range of chemical reactions.

Wolff Rearrangement

One of the most significant reactions of alpha-diazo ketones is the Wolff rearrangement, which involves the loss of nitrogen to form a carbene intermediate that quickly rearranges to a ketene. This ketene can then react with various nucleophiles to form diverse products .

In the context of (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone, the Wolff rearrangement could lead to the formation of valuable carboxylic acid derivatives or other functionalized products. The reaction typically proceeds through:

  • Photochemical or thermal decomposition of the diazo compound

  • Formation of a carbene intermediate

  • Migration of the adjacent carbon with concurrent ring contraction (in cyclic systems)

  • Formation of a ketene intermediate

  • Reaction of the ketene with nucleophiles such as water, alcohols, or amines

Transition Metal-Catalyzed Reactions

The diazo group in (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone can also participate in various transition metal-catalyzed reactions. Metal catalysts such as rhodium, copper, or palladium complexes can facilitate the decomposition of the diazo group to form metal carbene intermediates, which can undergo further transformations including:

  • Cyclopropanation with alkenes

  • C-H insertion reactions

  • Ylide formation and subsequent rearrangements

  • [2+2] cycloadditions with suitable dipolarophiles

These reactions offer powerful tools for the construction of complex molecular architectures from relatively simple starting materials.

β-Migration Processes

When alpha-diazo carbonyl compounds decompose, the resulting diazonium salts can be stabilized via the migration of substituents from the beta position to the alpha position. This process can lead to structural rearrangements and is influenced by the electronic and steric properties of the substituents .

In the case of (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone, the phenyl group could potentially participate in such migrations under appropriate conditions, leading to rearranged products with new carbon-carbon bonds .

Applications in Organic Synthesis

(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone serves as a versatile building block in organic synthesis due to its unique combination of functional groups and stereochemical properties. Its applications span various domains of synthetic organic chemistry, with particular relevance to pharmaceutical and fine chemical synthesis.

Peptide and Amino Acid Synthesis

The presence of a Boc-protected amino group makes this compound valuable in peptide synthesis and the preparation of non-natural amino acids. The diazo functionality provides a handle for introducing various structural motifs that might be challenging to access through conventional amino acid chemistry.

Through controlled decomposition of the diazo group and subsequent transformations, this compound can serve as a precursor to structurally diverse amino acid derivatives. These derivatives might find applications in the development of peptidomimetics with improved pharmacological properties or as building blocks for more complex peptide structures.

Synthesis of Heterocyclic Compounds

The reactivity of the diazo group can be harnessed for the construction of various heterocyclic systems, which are prevalent in natural products and pharmaceuticals. For instance, transition metal-catalyzed reactions of (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone might lead to the formation of nitrogen-containing heterocycles through intramolecular C-H insertion reactions .

These heterocyclic compounds could serve as scaffolds for the development of bioactive molecules with potential therapeutic applications, highlighting the significance of (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone in medicinal chemistry research.

Construction of Complex Molecular Architectures

The diverse reactivity profile of (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone makes it a valuable tool for the construction of complex molecular architectures. Through carefully designed reaction sequences, this compound can contribute to the synthesis of natural products, pharmaceuticals, and other structurally intricate molecules .

For instance, the Wolff rearrangement of this diazo compound, followed by reaction with suitable nucleophiles, could lead to the formation of structurally diverse carboxylic acid derivatives with preserved stereochemistry at the C-3 position. These derivatives might serve as intermediates in multi-step syntheses targeting complex natural products or pharmaceutical candidates .

Comparison with Similar Compounds

To better understand the unique properties and applications of (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone, it is instructive to compare it with structurally related compounds. This comparison highlights the impact of specific structural features on reactivity and synthetic utility.

Comparison with (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone

(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone (CAS: 186521-98-2) is a closely related compound that shares several structural features with our target molecule but lacks the phenyl group at the C-3 position.

Property(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone
Molecular FormulaC₁₅H₁₉N₃O₃C₉H₁₅N₃O₃
Molecular Weight289.33 g/mol213.23 g/mol
Key Structural DifferenceContains a phenyl group at C-3Lacks the phenyl group at C-3
Potential ApplicationsSynthesis of phenylated amino acid derivatives, construction of complex molecules with aromatic moietiesSynthesis of simpler amino acid derivatives, potentially different reactivity profile due to absence of phenyl group

The presence of the phenyl group in (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone likely influences its reactivity, solubility, and potential applications in ways that distinguish it from its non-phenylated counterpart.

Comparison with Boc-(3S)-3-amino-4-phenyl-2-butanone

Boc-(3S)-3-amino-4-phenyl-2-butanone (CAS: 85613-64-5) represents another closely related compound that contains the Boc-protected amino group and phenyl substituent but lacks the diazo functionality at the C-1 position .

This compound could potentially serve as a precursor in the synthesis of (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone through a suitable diazo transfer reaction. The absence of the diazo group significantly alters its reactivity profile, limiting its participation in many of the transformations that make (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone valuable in synthetic organic chemistry .

The comparison underscores the critical role of the diazo functionality in expanding the synthetic utility of (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone beyond what would be possible with its non-diazo analog .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator